(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
説明
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a synthetic ester derivative of pitavastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Structurally, it features a quinoline core substituted with a cyclopropyl group and a 4-fluorophenyl moiety, along with a dihydroxyheptenoate side chain esterified to a propyl group .
This compound serves as a key intermediate in the synthesis of pitavastatin, a clinically used statin noted for its high efficacy in lowering low-density lipoprotein (LDL) cholesterol . The propyl ester form enhances stability and bioavailability during drug formulation, as ester prodrugs are typically hydrolyzed in vivo to release the active acid form . Pharmacologically, pitavastatin and its derivatives also exhibit pleiotropic effects, including antithrombotic and anti-inflammatory activities, mediated through mechanisms such as thrombomodulin expression promotion .
特性
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H30FNO4
- Molecular Weight : 463.5 g/mol
- IUPAC Name : propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Biological Activity
The biological activity of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate has been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics:
- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity against Gram-positive bacteria.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the effects of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
- Study on Breast Cancer Cell Lines :
- A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Animal Model Studies :
- In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate exhibit promising anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions that utilize various reagents and catalysts. Understanding these synthetic routes is crucial for optimizing yield and purity for pharmaceutical applications.
| Synthesis Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Method A | Trifluoroacetic acid in dichloromethane | 85% | Effective for initial synthesis |
| Method B | Various alkyl halides with quinoline derivatives | 75% | Useful for derivative formation |
Case Studies
- Study on Anticancer Activity
- Antimicrobial Testing
- Neuroprotection Research
類似化合物との比較
Structural and Molecular Comparison
The compound is compared with four major statins (pitavastatin, fluvastatin, rosuvastatin, and atorvastatin) and structurally related esters. Key differences lie in their core heterocyclic systems, substituents, and molecular properties.
Table 1: Molecular Properties of Statins and Related Compounds

*Calculated based on ethyl ester data ; propyl ester adds a –C₃H₇ group.
Pharmacological and Functional Differences
- Potency: Pitavastatin (acid form) exhibits higher LDL-lowering potency (50% inhibitory concentration [IC₅₀] ~6.8 nM) compared to fluvastatin (IC₅₀ ~44 nM) due to its optimized quinoline structure and fluorophenyl group enhancing target binding .
- Metabolism : The propyl ester derivative improves lipophilicity, facilitating intestinal absorption. In contrast, atorvastatin’s pyrrole core and fluorine substitutions reduce first-pass metabolism, extending its half-life .
準備方法
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Synthesis of the substituted quinoline intermediate.
- Formation of the chiral dihydroxyheptenoate side chain.
- Coupling of the quinoline moiety with the side chain.
- Final esterification to yield the propyl ester.
Synthesis of the Quinoline Core
The quinoline ring substituted at positions 2 and 4 is generally prepared via classical methods such as the Skraup or Friedländer synthesis, modified to introduce the cyclopropyl and 4-fluorophenyl substituents. The cyclopropyl group is introduced through cyclopropanation reactions on suitable precursors or via cross-coupling reactions using cyclopropyl organometallic reagents.
Preparation of the Chiral Dihydroxyheptenoate Side Chain
The side chain bearing the 3R,5S stereochemistry and the E-alkene is synthesized using asymmetric synthesis techniques:
- Enantioselective dihydroxylation of an appropriate heptenoate precursor to install the 3,5-dihydroxy groups.
- Control of the E-configuration of the double bond is achieved by selective olefination methods such as Wittig or Horner–Wadsworth–Emmons reactions under stereoselective conditions.
Coupling and Esterification
The quinoline intermediate is coupled with the chiral side chain via carbon-carbon bond formation, often through palladium-catalyzed cross-coupling or nucleophilic substitution reactions. The final step involves esterification of the free acid with propanol under mild acidic or coupling reagent conditions to form the propyl ester without compromising stereochemical integrity.
Improved Process for High Purity Preparation
According to patent WO2010089770A2, an improved process has been developed to prepare highly pure (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate derivatives. Key features include:
- Use of chiral catalysts or auxiliaries to enhance stereoselectivity.
- Optimized reaction conditions to minimize side reactions and impurities.
- Purification steps such as crystallization or chromatographic techniques to achieve purity >98%.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Quinoline synthesis | Modified Skraup/Friedländer, cyclopropyl organometallics | Substituted quinoline intermediate | Regioselective substitution critical |
| 2 | Asymmetric dihydroxylation | OsO4 or Sharpless-type catalysts | 3R,5S-dihydroxyheptenoate precursor | High enantioselectivity required |
| 3 | Olefination | Wittig or Horner–Wadsworth–Emmons | E-alkene configuration | Stereoselective control essential |
| 4 | Coupling | Pd-catalyzed cross-coupling or nucleophilic substitution | Coupled intermediate | Mild conditions to preserve stereochemistry |
| 5 | Esterification | Propanol, acid catalyst or coupling agents | Final propyl ester | Avoid racemization |
Research Findings and Analytical Data
- Purity levels of the final compound are typically above 95%, with some processes achieving 98% purity as per patent disclosures.
- Stereochemical integrity is confirmed by chiral HPLC and NMR spectroscopy.
- The molecular weight is 463.5 g/mol, consistent with the propyl ester form.
- The compound’s structure and stereochemistry are verified by InChI and SMILES descriptors, supporting the synthetic route’s success.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for ensuring stereochemical purity?
- Methodological Answer: The synthesis requires precise control over the stereocenters (3R,5S) and the E-configuration of the hept-6-enoate moiety. A multi-step approach involving asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliary-mediated synthesis is recommended. For example, describes palladium-catalyzed cross-coupling for quinoline derivatives, which could be adapted. Post-synthesis, chiral HPLC (e.g., using amylose-based columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should verify stereochemical integrity .
Q. How can researchers confirm the structural identity of this compound, particularly the quinolin-3-yl and fluorophenyl substituents?
- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns with 2D NMR (¹H-¹³C HSQC, HMBC) to map connectivity. For example, ¹H-NMR signals at δ 6.72–7.75 ppm () are characteristic of fluorophenyl and quinoline protons. Fluorine-19 NMR can further validate the 4-fluorophenyl group (distinct singlet near δ -115 ppm) .
Advanced Research Questions
Q. What metabolic pathways are predicted for this compound, and how can its stability under physiological conditions be assessed?
- Methodological Answer: In vitro metabolic studies using liver microsomes (human or rodent) with LC-MS/MS can identify phase I/II metabolites. highlights a metabolite with a carboxylic acid group (7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid), suggesting esterase-mediated hydrolysis. Accelerated stability testing (e.g., pH 1–10 buffers, 40°C/75% RH) with HPLC-UV monitoring can assess degradation pathways .
Q. How do steric and electronic effects of the cyclopropyl and fluorophenyl groups influence binding to biological targets?
- Methodological Answer: Computational docking (e.g., AutoDock Vina) combined with alanine scanning mutagenesis of putative targets (e.g., kinases or GPCRs) can evaluate interactions. The cyclopropyl group’s rigidity may enhance binding pocket occupancy, while the fluorophenyl moiety’s electron-withdrawing effects could modulate π-π stacking ( ). SAR studies using analogs with substituted phenyl/cyclopropyl groups are critical .
Q. What strategies are effective for resolving conflicting spectral data (e.g., NOE vs. X-ray) for the E-configuration of the hept-6-enoate chain?
- Methodological Answer: Discrepancies between NOE (nuclear Overhauser effect) and X-ray data require cross-validation. For NOE, irradiate the vinyl proton (δ ~6.5 ppm) and observe enhancements in adjacent groups. Single-crystal X-ray diffraction remains the gold standard; if crystals are inaccessible, DFT-based NMR chemical shift calculations (e.g., using Gaussian) can resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
